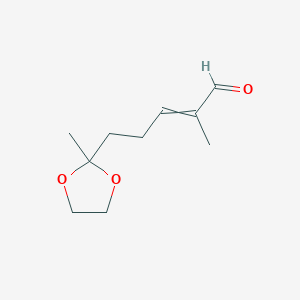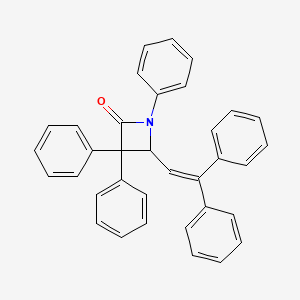![molecular formula C15H19N5OS B14409435 N-{2-[(1H-Imidazol-2-yl)sulfanyl]phenyl}-4-methylpiperazine-1-carboxamide CAS No. 81382-55-0](/img/structure/B14409435.png)
N-{2-[(1H-Imidazol-2-yl)sulfanyl]phenyl}-4-methylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(1H-Imidazol-2-yl)sulfanyl]phenyl}-4-methylpiperazine-1-carboxamide is a complex organic compound that features an imidazole ring, a sulfanyl group, and a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1H-Imidazol-2-yl)sulfanyl]phenyl}-4-methylpiperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-[(1H-Imidazol-2-yl)sulfanyl]phenylamine, which is then reacted with 4-methylpiperazine-1-carboxylic acid chloride under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-{2-[(1H-Imidazol-2-yl)sulfanyl]phenyl}-4-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted piperazine derivatives.
科学的研究の応用
N-{2-[(1H-Imidazol-2-yl)sulfanyl]phenyl}-4-methylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of N-{2-[(1H-Imidazol-2-yl)sulfanyl]phenyl}-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The piperazine moiety may interact with receptors or transporters, modulating their activity. The sulfanyl group can form disulfide bonds, affecting protein function.
類似化合物との比較
Similar Compounds
- 2-(1H-Imidazol-2-yl)pyridine
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
- (1H-Benzimidazol-2-yl)(phenyl)methanone
Uniqueness
N-{2-[(1H-Imidazol-2-yl)sulfanyl]phenyl}-4-methylpiperazine-1-carboxamide is unique due to its combination of an imidazole ring, a sulfanyl group, and a piperazine moiety. This structural arrangement provides a distinct set of chemical properties and biological activities, making it a valuable compound for various applications.
特性
CAS番号 |
81382-55-0 |
|---|---|
分子式 |
C15H19N5OS |
分子量 |
317.4 g/mol |
IUPAC名 |
N-[2-(1H-imidazol-2-ylsulfanyl)phenyl]-4-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C15H19N5OS/c1-19-8-10-20(11-9-19)15(21)18-12-4-2-3-5-13(12)22-14-16-6-7-17-14/h2-7H,8-11H2,1H3,(H,16,17)(H,18,21) |
InChIキー |
VEBKKCDHTLODAE-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(=O)NC2=CC=CC=C2SC3=NC=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propanol, 1-[(1H-indol-3-yl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14409359.png)
![2-[(Butylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14409367.png)
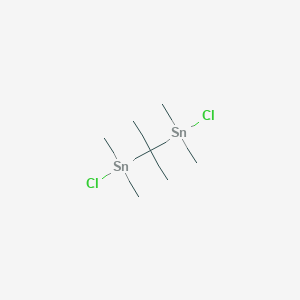
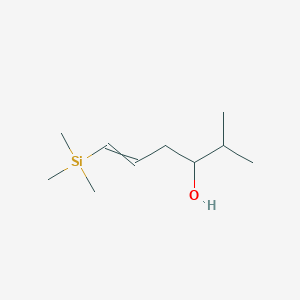
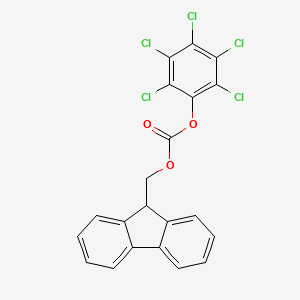
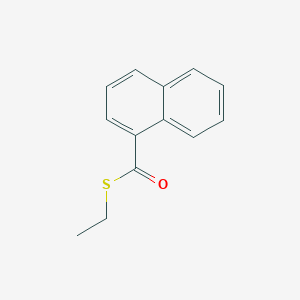
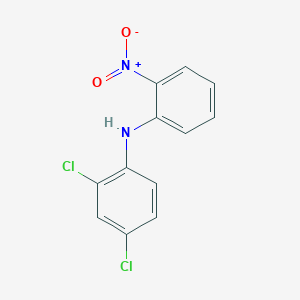
![1-(7-Methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)octadecan-1-one](/img/structure/B14409418.png)
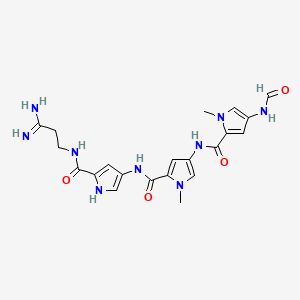
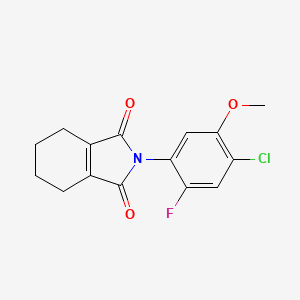
![3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B14409426.png)

